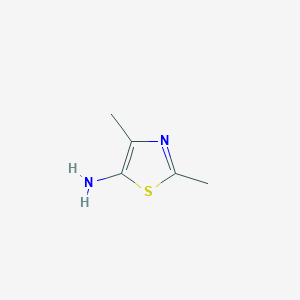
2,4-Dimethylthiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylthiazol-5-amine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiazol-5-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the formation of the thiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions: 2,4-Dimethylthiazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
2,4-Dimethylthiazol-5-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dimethylthiazol-5-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, and immune response, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
2,4-Dimethylthiazol-5-amine can be compared with other thiazole derivatives:
Similar Compounds: 2-Amino-4,5-dimethylthiazole, 4,5-Dimethylthiazol-2-amine.
By understanding the properties, synthesis, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
生物活性
2,4-Dimethylthiazol-5-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Thiazole Derivatives
Thiazole derivatives, including this compound, are known for their wide-ranging biological effects. These compounds have been studied for their antimicrobial , antifungal , anti-inflammatory , antitumor , antitubercular , antidiabetic , antiviral , and antioxidant activities . The biological activity of thiazoles is significantly influenced by the substituents on the thiazole ring, which can alter their interaction with biological targets.
The biological effects of this compound can be attributed to several mechanisms:
- Biochemical Pathways : Thiazole derivatives have been shown to affect various biochemical pathways, potentially influencing cellular processes at multiple levels.
- Molecular Interactions : These compounds interact with various biomolecules, suggesting a mechanism that may involve enzyme inhibition or modulation of signaling pathways.
- Cellular Effects : Studies indicate that thiazole derivatives can influence cell viability and proliferation, with dose-dependent effects observed in different cellular models.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .
Antiparasitic Activity
A study evaluated the anthelmintic effects of thiazole derivatives, including this compound. The compound demonstrated efficacy against certain parasitic infections in laboratory settings, indicating its potential as a therapeutic agent against helminths .
Study on Anticonvulsant Effects
In a study investigating the anticonvulsant properties of thiazole derivatives, compounds containing similar structures were found to exhibit significant anticonvulsant activity in animal models. Although specific data on this compound was not detailed in this study, the results suggest a promising avenue for exploring its neuroprotective effects .
Prion Disease Research
Another notable application involves the use of aminothiazoles in prion disease research. Compounds similar to this compound were screened for their ability to reduce prion protein accumulation in neuroblastoma cells. The results indicated that these compounds could inhibit prion formation, highlighting their potential role in treating neurodegenerative diseases .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Induces apoptosis in cancer cell lines |
| Antiparasitic | Efficacy shown against helminths |
| Anticonvulsant | Significant activity indicated in related compounds |
| Prion Inhibition | Reduces prion protein accumulation |
特性
IUPAC Name |
2,4-dimethyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDQIWSDAOUAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














